molecular formula C11H10FN3OS B2457705 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 570361-98-7

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2457705
CAS No.: 570361-98-7
M. Wt: 251.28
InChI Key: PYCMJZKUWQPEST-UHFFFAOYSA-N
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Description

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a triazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the triazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium carbonate, acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of de-fluorinated or modified triazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
  • 3-((2-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
  • 3-((2-iodobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Uniqueness

The presence of the fluorine atom in 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics make it a more potent and selective compound for various applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCMJZKUWQPEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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